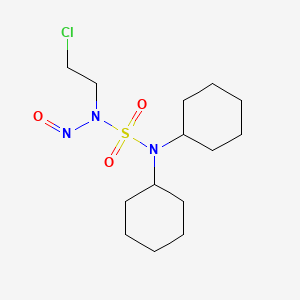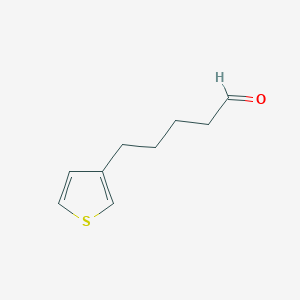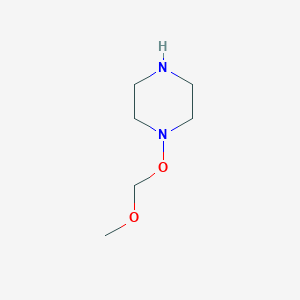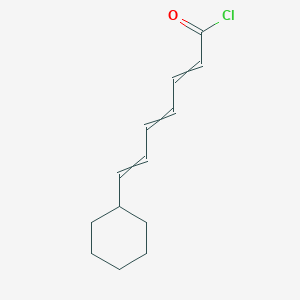
7-Cyclohexylhepta-2,4,6-trienoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclohexylhepta-2,4,6-trienoyl chloride typically involves the reaction of cyclohexylmagnesium bromide with hepta-2,4,6-trienoyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then stirred at a low temperature, typically around 0°C to 5°C, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient purification techniques. The starting materials are often sourced in bulk, and the reaction conditions are optimized to maximize yield and minimize impurities. The final product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Cyclohexylhepta-2,4,6-trienoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Addition Reactions: The trienoyl moiety can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Electrophiles such as halogens, hydrogen halides, and peroxides are commonly used. The reactions are often conducted at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride or sodium borohydride, are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide, while addition of hydrogen halides would result in the formation of halogenated derivatives.
Applications De Recherche Scientifique
7-Cyclohexylhepta-2,4,6-trienoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various biomolecules to understand its effects on biological systems.
Medicine: There is ongoing research into the potential therapeutic applications of this compound. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 7-Cyclohexylhepta-2,4,6-trienoyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used. For example, in a biological system, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenylheptatrienoyl chloride: This compound is structurally similar but lacks the cyclohexyl group.
Heptatrienoyl chloride: A simpler compound that does not contain the cyclohexyl moiety.
Cyclohexyl derivatives: Other compounds with a cyclohexyl group attached to different functional groups.
Uniqueness
7-Cyclohexylhepta-2,4,6-trienoyl chloride is unique due to the presence of both the cyclohexyl group and the heptatrienoyl chloride moiety. This combination of structural features imparts distinctive chemical properties, making it valuable for various applications. Its ability to undergo a wide range of chemical reactions and its potential biological activity set it apart from similar compounds.
Propriétés
Numéro CAS |
175552-86-0 |
|---|---|
Formule moléculaire |
C13H17ClO |
Poids moléculaire |
224.72 g/mol |
Nom IUPAC |
7-cyclohexylhepta-2,4,6-trienoyl chloride |
InChI |
InChI=1S/C13H17ClO/c14-13(15)11-7-2-1-4-8-12-9-5-3-6-10-12/h1-2,4,7-8,11-12H,3,5-6,9-10H2 |
Clé InChI |
ILPCTZUZMIRUSF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C=CC=CC=CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


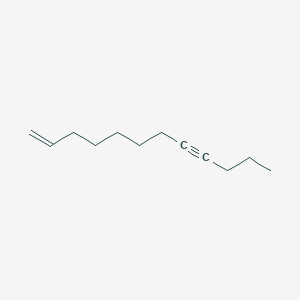
![Bis[bis(2-chloroethyl)amino]phosphinic Acid](/img/structure/B15164329.png)

![1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]-](/img/structure/B15164347.png)

![Tert-butyl[(10-iododecyl)oxy]dimethylsilane](/img/structure/B15164364.png)
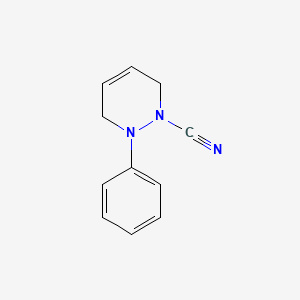
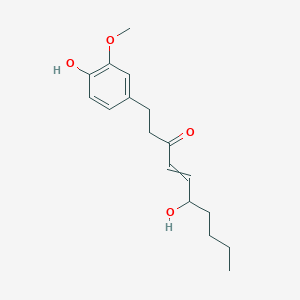
![2-Cyclohexen-1-ol, 4-[(phenylmethoxy)methyl]-, (1R,4S)-](/img/structure/B15164380.png)


